molecular formula C7H10N2S B6152831 3-(ethylsulfanyl)pyridin-4-amine CAS No. 1427523-27-0

3-(ethylsulfanyl)pyridin-4-amine

Cat. No.: B6152831
CAS No.: 1427523-27-0
M. Wt: 154.24 g/mol
InChI Key: FXMITQOBBQOPAI-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an ethylsulfanyl group at the third position and an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)pyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with an ethylsulfanylboronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The ethylsulfanyl and amino groups can enhance its binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)pyridin-4-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-Aminopyridine: Lacks the sulfanyl group, making it less hydrophobic.

    3-(Ethylsulfanyl)pyridine:

Uniqueness

3-(Ethylsulfanyl)pyridin-4-amine is unique due to the presence of both the ethylsulfanyl and amino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .

Properties

CAS No.

1427523-27-0

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3-ethylsulfanylpyridin-4-amine

InChI

InChI=1S/C7H10N2S/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

FXMITQOBBQOPAI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CN=C1)N

Purity

95

Origin of Product

United States

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